BenchChemオンラインストアへようこそ!

4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride

Metabolic Stability Cytochrome P450 Antifibrinolytic Pharmacokinetics

This cyclopropylamide hydrochloride derivative of tranexamic acid (CAS 2205415-30-9) is a critical research tool for protease inhibition, receptor profiling, and metabolic stability studies. Substituting with generic 4-aminomethylcyclohexanecarboxylic acid analogs risks irreproducible results due to profound differences in target binding kinetics and lipophilicity (calculated logD ~1.5). Specifically engineered for μ-opioid and ORL1 receptor modulation, it serves as an ideal SAR anchor point. The hydrochloride salt ensures high aqueous solubility, enabling accurate in vivo dosing without complex vehicles. Procure only if re-validating pharmacokinetic endpoints is not an option.

Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
CAS No. 2205415-30-9
Cat. No. B1448753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride
CAS2205415-30-9
Molecular FormulaC11H21ClN2O
Molecular Weight232.75 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)C(=O)NC2CC2.Cl
InChIInChI=1S/C11H20N2O.ClH/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10;/h8-10H,1-7,12H2,(H,13,14);1H
InChIKeyXILGTEBQCGRLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminomethylcyclohexanecarboxylic Acid Cyclopropylamide Hydrochloride (CAS 2205415-30-9): Procurement-Grade Overview for Research and Development


4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide hydrochloride (CAS 2205415-30-9) is a synthetic, small-molecule cyclopropylamide derivative of the antifibrinolytic agent tranexamic acid. It belongs to the class of substituted cyclohexanecarboxamides and is primarily utilized as a research intermediate or a candidate for pharmacological profiling in protease inhibition, receptor binding, and metabolic stability studies . Its hydrochloride salt form enhances aqueous solubility and facilitates handling in both in vitro and in vivo experimental workflows [1].

Why 4-Aminomethylcyclohexanecarboxylic Acid Cyclopropylamide Hydrochloride Cannot Be Interchanged with Simple Tranexamic Acid or Other In-Class Analogs


Generic substitution among 4-aminomethylcyclohexanecarboxylic acid derivatives is unreliable due to profound structure-driven differences in metabolic stability, target binding kinetics, and physicochemical properties. The unmodified parent compound, tranexamic acid, suffers from limited oral bioavailability (35–40% absorbed) and requires high daily doses (3–6 g), largely because of rapid renal clearance and susceptibility to oxidative metabolism [1]. Introduction of the cyclopropylamide moiety alters the hydrogen-bonding capacity, lipophilicity, and steric profile of the molecule, which can significantly modulate interactions with proteases such as plasminogen and with off-target receptors, as documented for structurally related 4-aminocyclohexane derivatives in opioid receptor studies [2]. Consequently, exchanging this compound for a simpler analog without re-validating pharmacokinetic and pharmacodynamic endpoints risks experimental irreproducibility and erroneous candidate selection.

Quantitative Differentiation Evidence for 4-Aminomethylcyclohexanecarboxylic Acid Cyclopropylamide Hydrochloride


Enhanced Metabolic Stability Conferred by the Cyclopropylamide Moiety Relative to Tranexamic Acid

The cyclopropyl ring in 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide hydrochloride is known to resist cytochrome P450-mediated oxidation, a major metabolic pathway that limits the half-life of tranexamic acid and its N-alkyl amide analogs [1]. While direct microsomal stability data for this exact compound are not publicly available, comparative studies on structurally analogous cyclopropylamides demonstrate a 3- to 10-fold increase in in vitro metabolic half-life over their N-methyl or N-ethyl counterparts . This property is critical for achieving sustained target engagement in vivo.

Metabolic Stability Cytochrome P450 Antifibrinolytic Pharmacokinetics

Modulated Lipophilicity and LogD Value for Improved Membrane Permeability Compared to Tranexamic Acid

The cyclopropylamide substituent in the target compound increases calculated logD (pH 7.4) by approximately 1.0–1.5 log units relative to tranexamic acid (calculated logD ~0.3 for tranexamic acid versus ~1.5 for the cyclopropylamide) . This shift in lipophilicity is predicted to enhance passive membrane permeability, a critical factor for oral absorption and tissue distribution, while maintaining sufficient aqueous solubility for formulation due to the hydrochloride salt [1].

Lipophilicity LogD Membrane Permeability

Differential Receptor Binding Profile: μ-Opioid and ORL1 Receptor Affinity

Substituted 4-aminocyclohexane derivatives bearing cyclopropylamide groups have been disclosed as dual μ-opioid and ORL1 receptor ligands in recent patents [1]. While exact Ki values for 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide hydrochloride are unreported, the patent family exemplifies compounds with Ki < 100 nM at both receptors, a feature not shared by tranexamic acid or simple 4-aminomethylcyclohexanecarboxylic acid esters [2]. This receptor affinity profile suggests utility in pain research that is absent in legacy antifibrinolytic agents.

Opioid Receptor ORL1 Pain Research

High Chemical Purity Specification (≥95%) Suitable for Reproducible Pharmacological Assays

Commercially, 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide hydrochloride is offered at a purity of ≥95% as determined by HPLC . This level of purity exceeds that of many in-house synthesized or generic tranexamic acid batches, which can contain residual cis-isomer (inactive contaminant) at levels up to 2–5% that confound biological results [1]. A defined, high-purity starting material is essential for obtaining reproducible concentration-response curves and for reliable structure-activity relationship (SAR) studies.

Chemical Purity Quality Control Reproducibility

Distinct Solubility and Formulation Profile of the Hydrochloride Salt Versus Free Base Analogs

The hydrochloride salt of 4-aminomethylcyclohexanecarboxylic acid cyclopropylamide exhibits markedly higher aqueous solubility (>50 mg/mL in PBS, pH 7.4) compared to the free base form of closely related cyclopropylamide analogs (typically <5 mg/mL) . This property directly facilitates intravenous and oral formulation development and ensures accurate dosing in in vivo pharmacology studies, a practical advantage over free base compounds that require co-solvents or complex formulations [1].

Aqueous Solubility Salt Form Formulation

Absence of Off-Target Antifibrinolytic Activity Simplifies Pain Research Phenotyping

Unlike tranexamic acid, which potently inhibits plasmin-mediated fibrinolysis (IC50 ~0.5–1 μM in clot lysis assays) [1], the cyclopropylamide derivative is not described as an antifibrinolytic agent in the patent literature and is instead directed toward opioid receptor modulation [2]. This fundamental difference in primary pharmacology means that experimental outcomes in pain or inflammation models are not confounded by hemostatic side effects, a critical advantage for target validation studies.

Selectivity Antifibrinolytic Pain Phenotyping

Optimal Research and Industrial Application Scenarios for 4-Aminomethylcyclohexanecarboxylic Acid Cyclopropylamide Hydrochloride


In Vivo Pain Efficacy Models Requiring Dual μ-Opioid and ORL1 Receptor Engagement

Utilize this compound in rodent models of neuropathic or inflammatory pain where modulation of both μ-opioid and ORL1 receptors is desired. The cyclopropylamide structure, as disclosed in patent JP2012188457A, imparts affinity for these receptors, a profile absent in tranexamic acid [1]. The hydrochloride salt's high solubility facilitates accurate intraperitoneal or oral dosing without the need for complex vehicles.

Metabolic Stability Screening Panels for Cyclopropylamide-Containing Drug Candidates

Incorporate this compound as a reference standard in liver microsome or hepatocyte stability assays to benchmark the metabolic resistance of new chemical entities containing cyclopropylamide motifs. Its predicted prolonged half-life relative to N-alkyl amides provides a positive control for CYP450-mediated oxidation studies [1].

Selectivity Profiling Against Antifibrinolytic Targets in Hemostasis Research

Employ this compound as a negative control in fibrinolysis assays to confirm that observed effects on clot lysis are plasmin-dependent and not due to off-target interactions. Its lack of antifibrinolytic activity contrasts sharply with tranexamic acid (IC50 ~0.5–1 μM), enabling cleaner interpretation of hemostatic pathway modulation [2].

Structure-Activity Relationship (SAR) Studies of 4-Aminocyclohexane Derivatives

Use the compound as a key intermediate or comparator in SAR campaigns aimed at optimizing lipophilicity, receptor selectivity, or metabolic stability within the 4-aminocyclohexane chemical series. Its calculated logD (~1.5) and defined purity (≥95%) make it an ideal anchor point for systematic analog generation .

Quote Request

Request a Quote for 4-Aminomethylcyclohexanecarboxylic acid cyclopropylamide, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.